1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine
Description
Structural Characterization of 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine
International Union of Pure and Applied Chemistry Nomenclature and Molecular Configuration
The compound bears the systematic International Union of Pure and Applied Chemistry name (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine, reflecting its precise stereochemical configuration. The molecular formula C₉H₉F₃N₂O₂ indicates a molecular weight of 234.17 grams per mole, with the structure incorporating nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The compound exists as a chiral molecule with the (R)-configuration at the ethylamine carbon center, distinguishing it from its (S)-enantiomer.
The canonical Simplified Molecular Input Line Entry System representation CC(C1=CC(=CC(=C1)N+[O-])C(F)(F)F)N provides a linear encoding of the molecular structure, while the isomeric representation CC@HN specifically denotes the stereochemical configuration. The International Chemical Identifier key RZBQSBXQOWBINI-RXMQYKEDSA-N serves as a unique molecular identifier for database searches and computational applications.
The molecular architecture features a benzene ring substituted at the 3-position with a nitro group (-NO₂) and at the 5-position with a trifluoromethyl group (-CF₃), creating a meta-disubstituted aromatic system. The ethylamine side chain extends from the 1-position of the benzene ring, with the chiral center located at the carbon atom bearing the amino group. This substitution pattern creates significant steric and electronic influences on the overall molecular geometry and properties.
Crystallographic Analysis and Stereochemical Properties
The stereochemical properties of this compound are fundamentally determined by the presence of the chiral carbon center in the ethylamine moiety. The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the amino group, phenyl ring, methyl group, and hydrogen atom are arranged in a specific three-dimensional orientation around the chiral center. This absolute configuration significantly influences the compound's molecular interactions and potential biological activities.
The compound's crystal structure, when formed, likely exhibits specific intermolecular hydrogen bonding patterns due to the presence of the primary amino group, which can act as both a hydrogen bond donor and acceptor. The nitro group provides additional sites for intermolecular interactions through its oxygen atoms, potentially creating extended hydrogen-bonded networks in the solid state. The trifluoromethyl group, being highly electronegative and sterically demanding, influences the overall molecular packing and may create hydrophobic regions within the crystal lattice.
The molecular geometry around the chiral center adopts a tetrahedral arrangement, with bond angles approximating 109.5 degrees in the absence of significant steric strain. The phenyl ring maintains planarity, while the ethylamine side chain extends away from the aromatic system. The nitro group is typically coplanar with the benzene ring due to resonance effects, while the trifluoromethyl group adopts a staggered conformation relative to the aromatic π-system to minimize steric repulsion.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation around the carbon-carbon bond connecting the chiral center to the aromatic ring. These conformational preferences are influenced by the electronic properties of the substituents, particularly the electron-withdrawing effects of both the nitro and trifluoromethyl groups, which affect the electron density distribution throughout the molecular framework.
Spectroscopic Identification Techniques
Fourier-Transform Infrared Spectral Signatures
Fourier-Transform Infrared spectroscopy provides definitive identification of this compound through characteristic vibrational frequencies associated with its functional groups. The technique relies on the absorption of infrared radiation by molecular vibrations, with frequency ranges typically measured as wave numbers over 4000-600 cm⁻¹. Modern Fourier-Transform Infrared spectrometers offer high-spectral-resolution data collection over wide spectral ranges, enabling comprehensive molecular characterization.
The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically appearing as strong absorption bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions, respectively. These bands are diagnostic for nitro-substituted aromatic compounds and provide unambiguous evidence for the presence of this functional group. The intensity and exact position of these bands can be influenced by the electronic environment created by the adjacent trifluoromethyl substituent.
The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1350-1100 cm⁻¹ region, with multiple bands typically observed due to the three equivalent carbon-fluorine bonds. These stretching frequencies are characteristically strong and sharp, reflecting the high bond strength and polarization of the carbon-fluorine bonds. The symmetric and antisymmetric stretching modes create a complex pattern that serves as a fingerprint for trifluoromethyl-containing compounds.
Primary amino group vibrations manifest as nitrogen-hydrogen stretching bands in the 3500-3300 cm⁻¹ region, typically appearing as two bands corresponding to symmetric and antisymmetric stretching modes. The nitrogen-hydrogen bending vibrations occur in the 1650-1550 cm⁻¹ region, though these may overlap with aromatic ring vibrations and nitro group bands, requiring careful spectral interpretation.
Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs around 3100-3000 cm⁻¹. The out-of-plane bending vibrations of aromatic hydrogen atoms provide information about the substitution pattern, with meta-disubstituted benzene rings showing characteristic patterns in the 900-650 cm⁻¹ region.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro Group | Asymmetric Stretch | 1550-1500 |
| Nitro Group | Symmetric Stretch | 1350-1300 |
| Trifluoromethyl | Carbon-Fluorine Stretch | 1350-1100 |
| Primary Amino | Nitrogen-Hydrogen Stretch | 3500-3300 |
| Aromatic Ring | Carbon-Carbon Stretch | 1600-1450 |
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of nuclear spin interactions and chemical shift patterns. The technique has been successfully applied to characterize similar trifluoromethyl-substituted compounds, with particular utility in confirming structural assignments and analyzing stereochemical features. Multi-dimensional Nuclear Magnetic Resonance approaches enable complete structural elucidation of complex organic molecules containing multiple heteroatoms and chiral centers.
¹H Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for the various hydrogen environments within the molecule. The aromatic protons appear in the 7-8 parts per million region, with specific multiplicities and coupling patterns characteristic of the meta-disubstituted benzene ring. The chiral center proton exhibits a characteristic quartet pattern due to coupling with the adjacent methyl group, with its chemical shift influenced by the electron-withdrawing aromatic substituents.
The methyl group attached to the chiral center appears as a doublet in the 1-2 parts per million region, with the exact chemical shift and coupling constant providing information about the stereochemical environment. The amino group protons typically appear as a broad singlet in the 1-3 parts per million region, though their exact position can vary depending on solvent and concentration effects.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the quaternary carbon bearing the trifluoromethyl group showing characteristic coupling patterns with the fluorine nuclei. The aromatic carbons display distinct chemical shifts influenced by the electronic effects of the nitro and trifluoromethyl substituents, enabling unambiguous assignment of the substitution pattern.
¹⁹F Nuclear Magnetic Resonance represents a particularly powerful technique for characterizing trifluoromethyl-containing compounds, as demonstrated in analytical applications for related structures. The three equivalent fluorine atoms of the trifluoromethyl group appear as a sharp singlet with characteristic chemical shift values that are sensitive to the electronic environment of the aromatic ring. This technique has proven valuable for structural confirmation and purity assessment of fluorinated organic compounds.
Raman Spectroscopy Vibrational Mode Analysis
Raman spectroscopy provides complementary vibrational information to Fourier-Transform Infrared spectroscopy through analysis of inelastic light scattering processes. This technique proves particularly valuable for characterizing symmetric vibrational modes that may be weak or absent in infrared spectra, offering enhanced structural characterization capabilities for complex organic molecules. The Raman effect provides information about molecular polarizability changes during vibrational motion, yielding spectral patterns that complement infrared absorption data.
The trifluoromethyl group exhibits strong Raman scattering due to the highly polarizable carbon-fluorine bonds, with characteristic frequencies appearing in regions similar to those observed in infrared spectroscopy but with different relative intensities. The symmetric stretching mode of the trifluoromethyl group typically produces an intense Raman band, providing a diagnostic marker for this functional group. The carbon-carbon stretching vibration connecting the trifluoromethyl group to the aromatic ring also contributes distinctive features to the Raman spectrum.
Aromatic ring breathing modes and symmetric stretching vibrations appear prominently in Raman spectra, offering detailed information about the aromatic substitution pattern and electronic environment. The meta-disubstituted benzene ring produces characteristic band patterns that distinguish it from other substitution patterns, with specific frequencies sensitive to the nature and position of the substituents.
The nitro group contributes specific vibrational features to Raman spectra, though these may differ in intensity compared to infrared spectra due to different selection rules governing the two techniques. The symmetric stretching mode of the nitro group often produces moderate to strong Raman scattering, while the asymmetric mode may show reduced intensity compared to infrared absorption.
Low-frequency Raman modes provide information about molecular conformations and intermolecular interactions, particularly valuable for understanding the three-dimensional structure and crystal packing arrangements. These modes, typically below 500 cm⁻¹, reflect torsional motions and lattice vibrations that are inaccessible through infrared spectroscopy, offering unique insights into the molecular dynamics and solid-state properties of the compound.
Properties
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBQSBXQOWBINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which contribute to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield derivatives with altered biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be reduced to an amino group under certain conditions, potentially increasing its reactivity with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, 3-nitrotriazole-based amines have shown potent effects against Trypanosoma cruzi and Trypanosoma brucei, suggesting that this compound may possess similar properties due to its structural features .
Neuroprotective Effects
The compound has also been studied for its potential neuroprotective effects. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition values reported for similar compounds range from 0.09 µM to 27 µM against AChE and monoamine oxidase B (MAO-B), indicating a promising avenue for further exploration of neuroprotective agents derived from this scaffold .
Study on Trypanosomiasis
In a notable study, a series of nitro-containing compounds were evaluated for their efficacy against T. cruzi. One derivative demonstrated a significant reduction in peripheral parasite levels in infected mice when administered at low doses (2 mg/kg/day). This study highlighted the potential of nitro-containing compounds in treating Chagas disease, emphasizing the need for further research into their mechanisms of action and therapeutic applications .
Alzheimer’s Disease Research
Another research effort focused on the inhibition of AChE by structurally similar compounds. The most potent inhibitors identified had IC50 values significantly lower than those of traditional treatments, showcasing the potential for developing new therapies targeting neurodegenerative diseases .
Comparative Analysis of Biological Activities
| Compound | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| This compound | AChE | TBD | Potential neuroprotective agent |
| 3-Nitrotriazole-based amine | T. cruzi | 2 mg/kg/day | Antichagasic activity |
| Benznidazole | T. cruzi | TBD | Standard treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine and analogous compounds:
Key Observations :
- Substituent Position: The nitro group’s position (3 vs. 4) significantly alters electronic effects.
- Functional Groups: The ethylamine group in the target compound enables hydrogen bonding, critical for chiral recognition in catalysis. In contrast, the trimethylsilyl-protected alkyne in the analogous compound facilitates Sonogashira couplings, a staple in carbon–carbon bond formation .
- Trifluoromethyl Group : Both compounds retain the –CF₃ group, which enhances lipophilicity and metabolic stability, a common strategy in drug design.
Physicochemical and Reactivity Comparison
Solubility :
Reactivity :
- The nitro group at the 3-position in the target compound may reduce steric hindrance during nucleophilic attacks compared to the 4-nitro isomer, favoring reactions at the aromatic ring’s ortho positions .
- The silyl-alkyne group in 4-nitro-5-CF₃-phenylamine enables selective desilylation under mild conditions, a feature absent in the ethylamine derivative .
Thermal Stability :
Q & A
Q. What are the recommended synthetic routes for 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine, and how do they compare in yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-nitro-5-(trifluoromethyl)acetophenone using ammonium acetate and sodium cyanoborohydride. Alternatively, enzymatic approaches, such as ω-transaminase (ωTA) coupled with ethanol dehydrogenase (ADH), have been reported for chiral analogs like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, achieving enantiomeric excess (ee) >99% . Key challenges include controlling nitro group reduction side reactions and optimizing solvent systems (e.g., aqueous-organic biphasic media). Yield comparisons:
| Method | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|
| Reductive Amination | 65–75 | 90–95 | De-nitro byproducts |
| Enzymatic (ωTA/ADH) | 50–60 | 98+ | Residual ketone |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of nitro and trifluoromethyl groups via aromatic proton splitting (e.g., meta-substitution patterns) and CF₃ coupling in ¹⁹F NMR .
- HPLC-MS : Use C18 columns with trifluoroacetic acid (TFA) in mobile phase to detect trace impurities (e.g., acetylated or dehalogenated byproducts) .
- XRD : Resolve crystal structure ambiguities caused by nitro group steric effects .
Advanced Research Questions
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolytic degradation. Accelerated stability studies (40°C/75% RH) show:
Q. What pharmacological relevance does this compound hold in drug discovery?
- Methodological Answer : While direct data are limited, structural analogs like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine are intermediates in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant derivatives) . The nitro group may enhance binding affinity in nitroreductase-activated prodrugs. In vitro assays should prioritize cytochrome P450 inhibition screening due to trifluoromethyl metabolic stability .
Q. How can researchers resolve contradictions in reported impurity profiles across synthesis methods?
- Methodological Answer : Contradictions arise from divergent starting materials (e.g., 3-nitro vs. 4-nitro isomers) or residual solvents (e.g., DMF vs. THF). Mitigation strategies:
- DoE Optimization : Vary reaction time/temperature to minimize 4-nitro-3-(trifluoromethyl)aniline (Imp. A, CAS 393-11-3) .
- IPC Monitoring : Use inline FTIR to track nitro group integrity during synthesis .
Q. What advanced purification techniques are effective for isolating enantiomers or removing halogenated impurities?
- Methodological Answer :
- Chiral SFC : Employ cellulose-based columns (e.g., Chiralpak IC) with supercritical CO₂/ethanol for enantiomer separation (resolution >2.0) .
- Fluorous Tagging : Exploit trifluoromethyl’s affinity for fluorous silica gel to remove non-fluorinated impurities .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
